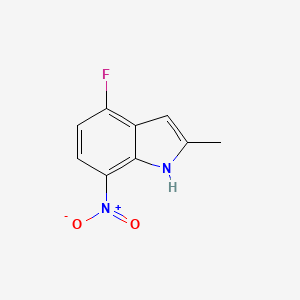

4-Fluoro-2-methyl-7-nitro-1H-indole

Beschreibung

4-Fluoro-2-methyl-7-nitro-1H-indole is a substituted indole derivative characterized by three distinct functional groups: a fluorine atom at position 4, a methyl group at position 2, and a nitro group at position 7. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its aromatic heterocyclic nature. The fluorine atom at position 4 may enhance metabolic stability and modulate electronic properties.

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-7-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-5-4-6-7(10)2-3-8(12(13)14)9(6)11-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYORUXPQAKOYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2-methyl-7-nitro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoro-2-methylindole, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

4-Fluoro-2-methyl-7-nitro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-fluoro-2-methyl-7-amino-1H-indole.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 4-fluoro-2-methyl-7-nitro-1H-indole derivatives against various cancer cell lines. For instance, compounds derived from this indole have shown selective cytotoxicity against HCT-116 colorectal cancer cells with IC_50 values indicating potent activity (e.g., 7.1 µM) . The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, suggesting that these compounds may disrupt normal cellular proliferation .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4g | HCT-116 | 7.1 | Cell cycle arrest |

| 4a | HCT-116 | 10.5 | Cell cycle arrest |

| 4c | HCT-116 | 11.9 | Cell cycle arrest |

Antiviral Properties

Indole derivatives, including this compound, have been explored for their antiviral properties. Research has indicated that certain indole analogs can inhibit viral replication through interactions with viral proteins . For example, derivatives have been shown to interfere with the HIV surface protein gp120, enhancing their potency as antiviral agents .

Table 2: Antiviral Activity of Indole Derivatives

| Compound | Virus Type | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Indole A | HIV | 3 | Inhibition of gp120 interaction |

| Indole B | HCV | 6 | Inhibition of RNA-dependent polymerase |

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies that allow for regioselective functionalization . These synthetic routes are critical for developing derivatives with enhanced biological activities.

Methodologies for Synthesis

Several methods have been reported for synthesizing this compound, including cyclization reactions involving nitrobenzyl compounds in the presence of specific catalysts . The efficiency of these methods is crucial for producing high yields suitable for further biological evaluation.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of derivatives of this compound:

- Anticancer Studies : A series of experiments demonstrated that specific derivatives exhibited selective cytotoxicity against multiple cancer types while sparing normal cells . These findings highlight the potential for developing targeted cancer therapies.

- Antiviral Studies : Research into indole derivatives as antiviral agents has shown promising results, particularly against HIV and HCV, suggesting that these compounds could lead to new therapeutic options .

- Mechanistic Studies : Investigations into the binding affinities and interactions of these compounds with target proteins have provided insights into their mechanisms of action, which could inform future drug design efforts .

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methyl-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Indole Derivatives

Structural and Functional Group Analysis

The following table compares key structural features, physical properties, and spectral data of 4-Fluoro-2-methyl-7-nitro-1H-indole with related compounds:

Key Observations

Substituent Position Effects: The nitro group at position 7 (vs. position 4 in 7-methyl-4-nitro-1H-indole ) significantly alters electron distribution. The methyl group at position 2 introduces steric hindrance, which may hinder functionalization at adjacent positions compared to methyl groups at position 7 (e.g., 4-fluoro-7-methyl-1H-indole ).

Spectral Differences: NMR: The nitro group in 7-Methyl-4-nitro-1H-indole causes a distinct <sup>13</sup>C shift at δ 147.14 ppm, while carboxamide derivatives (e.g., compound 4 in ) show characteristic NHCO <sup>1</sup>H shifts (δ 12.1–12.3 ppm). IR: Nitro-containing indoles exhibit strong absorption near 1535 cm⁻¹ (νNO₂), as seen in structurally related nitroindoles .

Synthetic Challenges :

- The synthesis of this compound likely requires sequential functionalization. For example, nitration of 4-fluoro-2-methylindole (analogous to 4-fluoro-7-methyl-1H-indole ) could introduce the nitro group at position 7. However, regioselectivity may be challenging due to competing substitution patterns.

Biological Relevance :

- Indole derivatives with nitro groups (e.g., 7-nitroindoles) are often explored for antimicrobial or antiproliferative activity. The fluorine atom in this compound may enhance bioavailability, as seen in fluorinated indole antioxidants .

Biologische Aktivität

4-Fluoro-2-methyl-7-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a fused bicyclic structure containing a benzene ring and a pyrrole ring. Its molecular formula is , featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 7-position. These functional groups contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses revealed that it accelerates apoptosis in MCF cell lines, with significant tumor growth suppression observed in animal models .

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, which may inhibit their function .

- Enzyme Inhibition : The compound's derivatives have been evaluated for their binding affinity to specific enzymes critical in metabolic regulation. This is particularly relevant for developing novel therapeutic agents targeting metabolic pathways.

The mechanisms underlying the biological activities of this compound involve:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers such as p21 and p53 in treated cells .

- Enzyme Interaction : Its unique structure enables effective binding to enzyme active sites, leading to inhibition of metabolic processes critical for cell survival.

- Antimicrobial Action : The presence of halogen atoms enhances the compound's ability to disrupt bacterial cell functions, making it effective against drug-resistant pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF cell lines | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study Example

In a study examining the anticancer properties of this compound, researchers treated human colon carcinoma cell lines with varying concentrations of the compound. Results indicated an IC50 value of approximately 25.72 ± 3.95 μM, demonstrating significant cytotoxicity compared to control groups. The study also highlighted the compound's selectivity towards cancer cells over normal cells, suggesting its potential as a targeted therapy .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Fluoro-2-methyl-7-nitro-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis using palladium- or rhodium-mediated cross-coupling reactions, as seen in structurally similar indole derivatives. For example, fluorinated indoles are synthesized via Sonogashira or Suzuki-Miyaura couplings, with purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) . Optimization includes adjusting solvent systems (e.g., PEG-400/DMF mixtures for solubility), catalyst loading (e.g., CuI), and reaction times (12–24 hours). Yield improvements (e.g., 42–64%) are achieved by controlling stoichiometry and temperature .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer : 1H/13C/19F NMR and FAB-HRMS are critical for structural confirmation. For instance, 1H NMR peaks at δ 6.8–8.5 ppm confirm aromatic protons, while 19F NMR identifies fluorine substitution . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). Purity is assessed via TLC (Rf values) and HPLC. Ensure deuterated solvents (CDCl3) are used to avoid interference .

Q. What purification strategies are suitable for nitro-substituted indole derivatives?

- Methodological Answer : Column chromatography with gradients of ethyl acetate:hexane (5–70%) effectively separates nitro-indole derivatives. For polar by-products, silica gel flash chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitor fractions via TLC and confirm homogeneity with melting point analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during fluorinated indole synthesis?

- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, regioisomers, or tautomers. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between 4- and 5-fluoro isomers. Cross-validate with computational tools (e.g., DFT calculations for expected chemical shifts) .

Q. What computational strategies elucidate electronic effects of fluorine and nitro groups on the indole core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For nitro groups, electrostatic potential maps reveal electron-deficient regions, guiding electrophilic substitution patterns .

Q. How do crystallographic studies inform intermolecular interactions in fluorinated indoles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals non-classical hydrogen bonding and π-π stacking. For example, 2-(4-Fluorophenyl)-3-methyl-1H-indole forms chains via N–H···π interactions along the [001] axis, influencing solubility and stability . Use Mercury software for packing analysis and Cambridge Structural Database (CSD) comparisons .

Q. How do fluorine and nitro substituents impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Fluorine enhances metabolic stability and lipophilicity, while nitro groups act as electron-withdrawing moieties, modulating binding affinity. For example, in kinase inhibitors, 7-nitro substitution increases steric hindrance, reducing off-target effects. Use comparative SAR with analogs (e.g., 5-fluoro vs. 7-fluoro derivatives) to map activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.